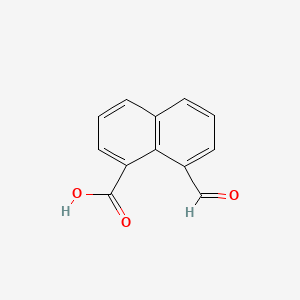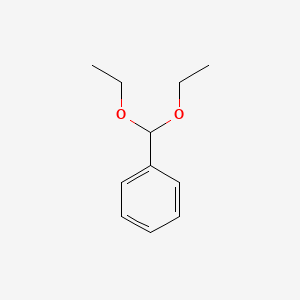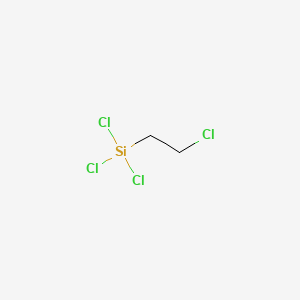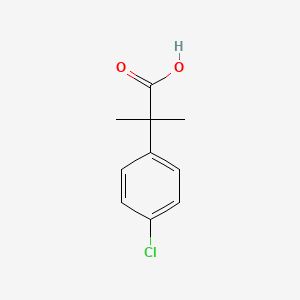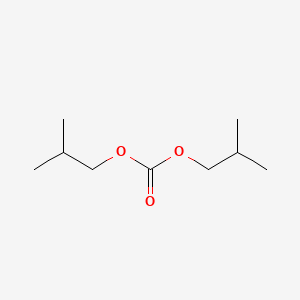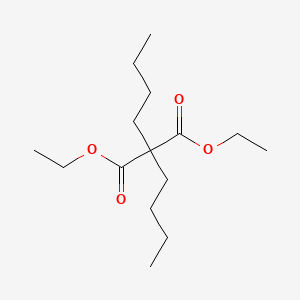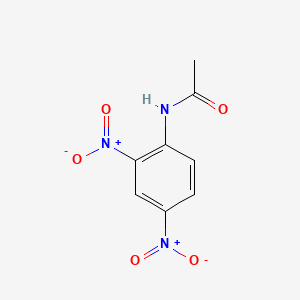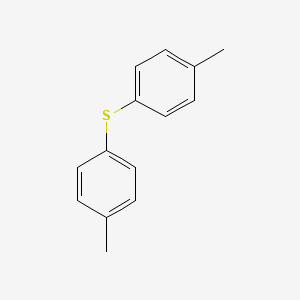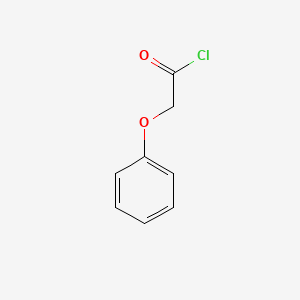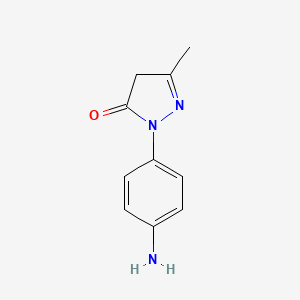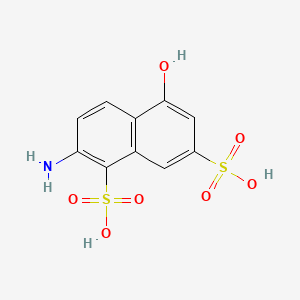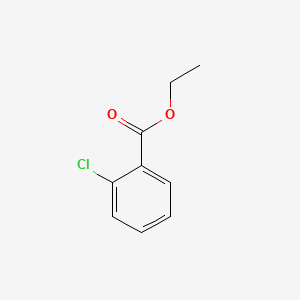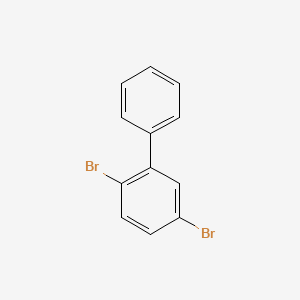
2,5-Dibromobiphenyl
Overview
Description
2,5-Dibromobiphenyl is an organic compound with the molecular formula C₁₂H₈Br₂ . It belongs to the class of polybrominated biphenyls, which are aromatic compounds containing two bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant and has applications in various industrial processes .
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
This compound, as a ligand, activates the AhR. This activation initiates the transcriptional upregulation of a number of genes, affecting biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and various other processes .
Pharmacokinetics
Given its structure and properties, it is likely to have low water solubility , which may impact its bioavailability.
Result of Action
The activation of AhR by this compound leads to the transcriptional upregulation of various genes. This can result in changes in cell cycle regulation, morphogenesis, and oxidative stress response, among other cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its use as a flame retardant in products like computer monitors, televisions, textiles, and plastic foams can lead to its release into the environment . Due to its toxicity and persistence, the use of polybrominated biphenyls (pbbs), including this compound, is banned or restricted in most areas .
Biochemical Analysis
Biochemical Properties
2,5-Dibromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . The interaction of this compound with AhR leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These interactions are crucial for the compound’s biochemical and toxic effects.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with the AhR, leading to changes in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism includes alterations in the expression of enzymes involved in xenobiotic metabolism, which can affect the overall metabolic state of the cell . Additionally, exposure to this compound may cause weight loss, skin disorders, and effects on the liver, kidneys, and thyroid gland .
Molecular Mechanism
This binding activates the transcription of genes involved in xenobiotic metabolism, such as CYP1A1 . The activation of these genes leads to the production of enzymes that metabolize and detoxify various xenobiotic compounds, including this compound itself .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can persist in the environment and within biological systems, leading to prolonged exposure and potential accumulation . Long-term effects observed in in vitro and in vivo studies include alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce the expression of detoxifying enzymes without causing significant toxicity . At higher doses, this compound can cause toxic effects, including liver damage, weight loss, and immune system suppression . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as CYP1A1 . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed and excreted . The compound’s effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic state of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation in specific tissues, such as the liver and adipose tissue . The distribution of this compound within the body is crucial for understanding its overall impact on health and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, with significant implications for its biochemical and toxic effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product by minimizing side reactions and ensuring consistent mixing .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of biphenyl or other partially reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted biphenyls with various functional groups.
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl or partially reduced biphenyl derivatives.
Scientific Research Applications
2,5-Dibromobiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to investigate its potential therapeutic applications and toxicological effects.
Industry: It is used as a flame retardant in the production of plastics, textiles, and electronic components.
Comparison with Similar Compounds
- 2,2’-Dibromobiphenyl
- 4,4’-Dibromobiphenyl
- 2-Bromobiphenyl
- 4-Bromobiphenyl
Comparison: 2,5-Dibromobiphenyl is unique due to the specific positioning of the bromine atoms on the biphenyl structure, which influences its reactivity and interaction with biological targets. Compared to its isomers, it exhibits distinct chemical and physical properties that make it suitable for specific applications, such as its use as a flame retardant .
Properties
IUPAC Name |
1,4-dibromo-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQCPXUMZCNOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074763 | |
| Record name | PBB 009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57422-77-2 | |
| Record name | 2,5-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057422772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO0GQ8PV7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Dibromobiphenyl in the synthesis of materials for LED applications?
A1: this compound serves as a key starting material in the synthesis of phenyl-substituted bisstyrenebenzene (PBSB) []. The bromine atoms act as leaving groups in a Palladium-catalyzed coupling reaction with styrene, leading to the formation of the desired PBSB molecule. This molecule exhibits blue fluorescence and improved solubility compared to its unsubstituted counterpart, making it promising for incorporation into LED devices.
Q2: How does the structure of PBSB, derived from this compound, influence its blending behavior with polymers?
A2: The lateral phenyl substituent introduced via this compound in PBSB plays a crucial role in enhancing its solubility []. This enhanced solubility allows PBSB to form homogenous blends with polymers like polystyrene and polycarbonate over a wider concentration range compared to unsubstituted bisstyrenebenzene. This miscibility is crucial for creating stable and uniform films for LED applications, as confirmed by techniques like differential scanning calorimetry (DSC) and scanning electron microscopy (SEM) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


